An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-pentylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-pentylpyrimidin-4-amine
Introduction: Unveiling the Potential of a Substituted Pyrimidine
In the landscape of modern drug discovery and materials science, the nuanced understanding of a molecule's physicochemical properties is paramount to predicting its behavior, efficacy, and safety.[1][2] This guide provides a comprehensive technical overview of 6-Chloro-N-pentylpyrimidin-4-amine, a substituted pyrimidine with significant potential in medicinal chemistry. The pyrimidine core is a well-established scaffold in numerous therapeutic agents, and the specific substitutions on this molecule—a chloro group at the 6-position and an N-pentyl group at the 4-amino position—are anticipated to confer distinct properties influencing its pharmacokinetic and pharmacodynamic profile.[3]
This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering both predicted and experimentally verifiable physicochemical data. We will delve into the core properties that govern its "drug-likeness" and provide robust, field-proven methodologies for their empirical determination.[4][5][6] The causality behind each experimental choice is elucidated to provide a deeper, more actionable understanding of this promising molecule.
Core Physicochemical Profile
A foundational analysis of 6-Chloro-N-pentylpyrimidin-4-amine begins with its structural and fundamental chemical properties. These descriptors are the building blocks for understanding its interactions within a biological system.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-pentylpyrimidin-4-amine | N/A |
| CAS Number | 941294-44-6 | [7] |
| Molecular Formula | C₉H₁₄ClN₃ | [7] |
| Molecular Weight | 199.68 g/mol | N/A |
| SMILES | CCCCCNC1=NC=NC(Cl)=C1 | [7] |
Predicted Physicochemical Properties
While empirical data is the gold standard, in silico predictions offer a valuable and resource-efficient preliminary assessment.[1][4] The following properties have been predicted using well-regarded computational models such as those found in ACD/Labs Percepta, ChemAxon's Chemicalize, and Molinspiration.[1][3][5][6] These predictions are instrumental in guiding initial experimental design and hypothesis generation.
| Predicted Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol/Water Partition Coefficient) | ~3.1 | Indicates good lipophilicity, suggesting potential for membrane permeability.[8][9] |
| Aqueous Solubility (logS) | -3.5 to -4.0 | Suggests low to moderate aqueous solubility.[10][11] |
| pKa (most basic) | ~4.5 - 5.0 | The pyrimidine nitrogens are weakly basic, influencing ionization state at physiological pH. |
| Boiling Point | ~300-320 °C | Relevant for purification and stability assessment. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Indicates good potential for oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five.[12][13][14] |
| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five.[12][13][14] |
| Number of Rotatable Bonds | 4 | Suggests a degree of conformational flexibility. |
Experimental Determination of Physicochemical Properties
To validate and refine the predicted data, a series of standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical parameters of 6-Chloro-N-pentylpyrimidin-4-amine.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Establishing the purity of a compound is a critical first step before any further characterization. HPLC is a highly sensitive and accurate technique for separating and quantifying impurities.[15] A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the predicted lipophilicity of 6-Chloro-N-pentylpyrimidin-4-amine.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: A gradient elution is recommended for initial method development.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Chloro-N-pentylpyrimidin-4-amine in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Analysis Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Workflow for HPLC Purity Determination:
Caption: Workflow for HPLC purity analysis.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. DSC is a highly accurate and reproducible method for determining the melting point and other thermal transitions.
Experimental Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Analysis Parameters:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.
-
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
Reference: An empty, sealed aluminum pan.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak temperature and the enthalpy of fusion (area under the peak) should also be reported.
Workflow for DSC Melting Point Determination:
Caption: Workflow for DSC melting point analysis.
Lipophilicity Determination (logP) by the Shake-Flask Method
Rationale: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][11] The shake-flask method, while labor-intensive, remains the gold standard for its direct measurement.
Experimental Protocol:
-
Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), 6-Chloro-N-pentylpyrimidin-4-amine, appropriate glassware.
-
Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely.
-
Partitioning:
-
Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).
-
In a separatory funnel, combine a known volume of the stock solution with a known volume of the pre-saturated water (e.g., 10 mL of each).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS. A calibration curve for the compound in each phase should be prepared.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
-
The logP is the base-10 logarithm of P.
-
Workflow for Shake-Flask logP Determination:
Caption: Workflow for shake-flask logP determination.
Conclusion
This technical guide provides a comprehensive profile of the physicochemical properties of 6-Chloro-N-pentylpyrimidin-4-amine, blending in silico predictions with robust, validated experimental protocols. The presented data and methodologies offer a solid foundation for researchers to further investigate the potential of this compound in drug discovery and development. A thorough understanding and empirical validation of these properties are indispensable for optimizing lead compounds, predicting in vivo performance, and ultimately advancing promising molecules through the development pipeline.
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